

Structure Elucidation of 2,2-Dimethoxypropane-1,3-diol: A Technical Overview

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Compound of Interest

Compound Name: 2,2-Dimethoxypropane-1,3-diol

Cat. No.: B114664

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Introduction

2,2-Dimethoxypropane-1,3-diol is a key chemical intermediate, recognized for its role in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 153214-82-5, a molecular formula of $C_5H_{12}O_4$, and a molecular weight of 136.15 g/mol, this compound serves as a valuable building block in various chemical transformations.^{[1][2][3][4][5]} Notably, it is a precursor in the chemoenzymatic synthesis of dihydroxyacetone phosphate, highlighting its significance in biochemical preparations.^[6] This technical guide provides a summary of its structural properties and the methodologies typically employed for its characterization.

Molecular Structure and Properties

The structure of **2,2-dimethoxypropane-1,3-diol** features a central quaternary carbon atom bonded to two methoxy groups and two hydroxymethyl groups. This arrangement makes it a protected form of dihydroxyacetone.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,2-Dimethoxypropane-1,3-diol**

Property	Value	Reference(s)
CAS Number	153214-82-5	[1][2][3]
Molecular Formula	C ₅ H ₁₂ O ₄	[1][2][5]
Molecular Weight	136.15 g/mol	[1][2][5]
Boiling Point	237.6°C at 760 mmHg	[3][6]
Density	1.145 g/cm ³	[3][6]
Flash Point	97.5°C	[3]
IUPAC Name	2,2-dimethoxypropane-1,3-diol	[1]

Spectroscopic Characterization

The definitive identification and structural confirmation of **2,2-dimethoxypropane-1,3-diol** rely on a suite of spectroscopic techniques. While a comprehensive public dataset of its spectra is not readily available, the expected spectroscopic features can be inferred from its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

- ¹H NMR:** The proton NMR spectrum is expected to be relatively simple. The protons of the two equivalent methoxy groups would appear as a sharp singlet. The methylene protons of the two hydroxymethyl groups would also likely appear as a singlet, or potentially a more complex multiplet depending on the solvent and temperature. The hydroxyl protons would give rise to a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
- ¹³C NMR:** The carbon NMR spectrum would be characterized by three distinct signals corresponding to the different carbon environments: one for the two equivalent methoxy carbons, one for the two equivalent hydroxymethyl carbons, and one for the quaternary central carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,2-dimethoxypropane-1,3-diol**, the molecular ion peak ($[M]^+$) would be expected, confirming its molecular weight. Common fragmentation pathways would likely involve the loss of a methoxy group or a hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2-dimethoxypropane-1,3-diol** would be dominated by a strong, broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would be observed around $2800\text{--}3000\text{ cm}^{-1}$, and C-O stretching bands would appear in the fingerprint region (typically $1000\text{--}1300\text{ cm}^{-1}$).

Synthesis and Experimental Protocols

2,2-Dimethoxypropane-1,3-diol can be synthesized from the dihydroxyacetone dimer.^[6] A general approach to its formation involves the acid-catalyzed reaction of a diol with 2,2-dimethoxypropane, which serves as both a reactant and a water scavenger.

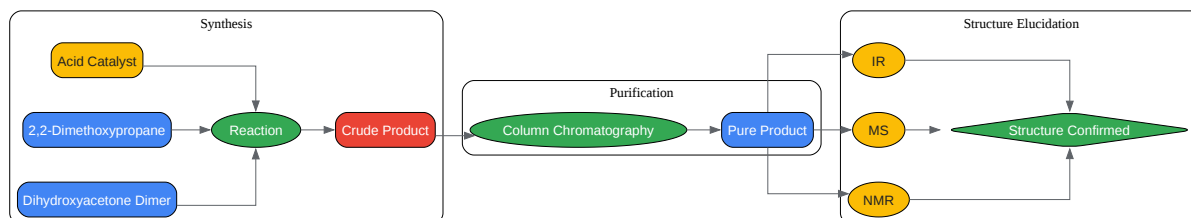
General Experimental Protocol for Diol Protection

The following is a generalized procedure for the protection of diols using 2,2-dimethoxypropane, which can be adapted for the synthesis of **2,2-dimethoxypropane-1,3-diol** from an appropriate precursor.

- **Reaction Setup:** A solution of the diol (1 equivalent) in 2,2-dimethoxypropane (used as solvent and reagent) is prepared in a round-bottom flask equipped with a magnetic stirrer.
- **Catalyst Addition:** A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or iodine) is added to the reaction mixture.^[7]
- **Reaction Monitoring:** The reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).^[7]

- Workup: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.
- Purification: The crude product is then purified, typically by column chromatography, to yield the pure protected diol.^[7]

The logical workflow for the synthesis and characterization of **2,2-dimethoxypropane-1,3-diol** is depicted in the following diagram.



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Caption: Workflow for the synthesis and structural elucidation of **2,2-Dimethoxypropane-1,3-diol**.

Conclusion

2,2-Dimethoxypropane-1,3-diol is a valuable synthetic intermediate with well-defined physical properties. Its structure can be unequivocally confirmed through standard spectroscopic techniques, including NMR, MS, and IR spectroscopy. The synthesis is typically achieved through the acid-catalyzed reaction of a suitable precursor with 2,2-dimethoxypropane. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and characterization of this and related compounds.

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